molecular formula C10H9BrN2O2S2 B1204976 5-bromo-N-(2-pyridinylmethyl)-2-thiophenesulfonamide

5-bromo-N-(2-pyridinylmethyl)-2-thiophenesulfonamide

Cat. No. B1204976
M. Wt: 333.2 g/mol
InChI Key: KDGCJEMYUMZBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-pyridinylmethyl)-2-thiophenesulfonamide is a member of thiophenes.

Scientific Research Applications

Antitumor Activity

Research has shown that certain derivatives of pyridinesulfonamide, which include structures similar to 5-bromo-N-(2-pyridinylmethyl)-2-thiophenesulfonamide, have significant applications in antitumor activity. For instance, studies on the enantiomers of a closely related compound, 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, have demonstrated their inhibitory effect on PI3Kα kinase, an enzyme linked to cancer. This suggests potential applications of 5-bromo-N-(2-pyridinylmethyl)-2-thiophenesulfonamide in cancer research and treatment (Zhou et al., 2015).

Carbonic Anhydrase Inhibition

Another application is found in the inhibition of carbonic anhydrase. A series of compounds, including 5-substituted 3-thiophenesulfonamides, have shown effective inhibition of carbonic anhydrase II in vitro. This enzyme plays a significant role in various physiological processes, suggesting potential medical and biochemical applications for derivatives of 5-bromo-N-(2-pyridinylmethyl)-2-thiophenesulfonamide (Chow et al., 1996).

properties

Product Name

5-bromo-N-(2-pyridinylmethyl)-2-thiophenesulfonamide

Molecular Formula

C10H9BrN2O2S2

Molecular Weight

333.2 g/mol

IUPAC Name

5-bromo-N-(pyridin-2-ylmethyl)thiophene-2-sulfonamide

InChI

InChI=1S/C10H9BrN2O2S2/c11-9-4-5-10(16-9)17(14,15)13-7-8-3-1-2-6-12-8/h1-6,13H,7H2

InChI Key

KDGCJEMYUMZBIU-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(S2)Br

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(S2)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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